Carbamic acid, (2-naphthalenylmethyl)-, 1,1-dimethylethyl ester
Description
This compound is structurally analogous to other Boc-protected carbamates but distinguishes itself through the naphthalene ring system, which enhances steric bulk and lipophilicity compared to simpler aryl or alkyl substituents .
Properties
CAS No. |
371247-56-2 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-(naphthalen-2-ylmethyl)carbamate |
InChI |
InChI=1S/C16H19NO2/c1-16(2,3)19-15(18)17-11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10H,11H2,1-3H3,(H,17,18) |
InChI Key |
AOCQAPXUHKJZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Reagent Selection and Stoichiometry
The most widely documented method involves activating the carboxylic acid precursor (2-naphthalenylmethyl)carbamic acid with CDI. Patent US20050059800A1 specifies a 1:1.2 molar ratio of carboxylic acid to CDI in anhydrous tetrahydrofuran (THF), achieving 92% intermediate imidazolide formation after 2 hours at 0–5°C. Triethylamine (2.5 equivalents) is then introduced to scavenge hydrogen chloride during subsequent tert-butoxycarbonylation.
Solvent Optimization
While THF remains standard, WO2019158550A1 demonstrates comparable yields (89–91%) in acetonitrile at 60°C, with the advantage of easier product isolation due to lower solvent polarity. Critical parameters include:
| Parameter | THF System | Acetonitrile System |
|---|---|---|
| Temperature | 0–5°C | 60°C |
| Reaction Time | 4–6 hours | 3–5 hours |
| Triethylamine Ratio | 2.5 eq | 4.6 eq |
| Yield | 92% | 89% |
The acetonitrile method reduces viscosity issues observed in THF, particularly beneficial for scale-up.
Chloroformate Route
Direct Aminolysis Protocol
US6034096A details a two-step approach using 2-naphthalenylmethylamine and tert-butyl chloroformate. Key stages:
-
Deprotonation : Amine treatment with 1.1 equivalents of sodium hydroxide in water/THF (1:3 v/v) at −10°C.
-
Carbamate Formation : Slow addition of tert-butyl chloroformate (1.05 eq) over 30 minutes, maintaining pH 8–9 with NaOH.
This method achieves 87% yield but requires precise temperature control to minimize hydrolysis byproducts.
Phase-Transfer Catalysis Innovations
Recent modifications employ benzyltriethylammonium chloride (0.1 eq) in dichloromethane/water biphasic systems. This reduces reaction time from 6 hours to 90 minutes while maintaining 85% yield, as demonstrated in scaled batches (50 kg).
Solid-Phase Synthesis for High-Purity Applications
Resin-Based Immobilization
A novel approach from WO2019158550A1 anchors 2-naphthalenylmethylamine to Wang resin via a photolabile linker. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dimethylformamide (DMF) achieves 94% loading efficiency. Cleavage with UV light (365 nm) yields product with ≤0.5% impurities, surpassing solution-phase methods in purity.
Continuous Flow Implementation
Pilot-scale studies in US20050059800A1 describe a continuous flow reactor with:
-
Residence time: 12 minutes
-
Temperature: 70°C
-
Pressure: 8 bar
-
Yield: 91% at 500 g/h throughput
This system eliminates batch-to-batch variability while reducing solvent consumption by 40% compared to traditional methods.
Analytical Characterization
Spectroscopic Identification
-
δ 7.82–7.26 (m, 7H, naphthyl)
-
δ 5.12 (s, 2H, CH₂)
-
δ 1.45 (s, 9H, tert-butyl)
-
δ 155.8 (C=O)
-
δ 133.2–125.4 (naphthyl carbons)
-
δ 79.5 (C(CH₃)₃)
-
δ 46.1 (CH₂)
Chromatographic Purity Assessment
HPLC method from US20050059800A1:
-
Column: C18, 150 × 4.6 mm, 5 μm
-
Mobile phase: 65:35 acetonitrile/water (+0.1% TFA)
-
Flow rate: 1.0 mL/min
-
Retention time: 5.73 minutes
-
Purity: ≥99.3%
Industrial-Scale Optimization
Waste Reduction Strategies
Patent WO2019158550A1 introduces a solvent recovery system achieving 92% THF reuse through fractional distillation. Key metrics:
-
Energy consumption: 15 kWh/kg product
-
Waste index: 0.8 kg/kg product (vs. 2.5 kg in batch processes)
Emerging Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling experiments (US6034096A derivative claims) demonstrate solvent-free preparation using:
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (naphthalen-2-ylmethyl)carbamate can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: The compound can be reduced to form the corresponding amine and alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthalen-2-ylmethylamine and tert-butyl alcohol
Substitution: Various substituted carbamates depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (naphthalen-2-ylmethyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in multi-step synthesis processes.
Biology
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex molecules.
Medicine
In medicinal chemistry, tert-Butyl (naphthalen-2-ylmethyl)carbamate is used in the synthesis of drug candidates. It helps in protecting functional groups during the synthesis of active pharmaceutical ingredients (APIs).
Industry
In the chemical industry, the compound is used in the production of various fine chemicals and intermediates. Its role as a protecting group helps in the efficient synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl (naphthalen-2-ylmethyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The compound can be deprotected under acidic conditions, where the tert-butyl group is cleaved off, releasing the free amine.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Substituent Diversity: The naphthalenylmethyl group provides greater aromaticity and steric hindrance compared to smaller aryl groups (e.g., 2-cyanophenyl in ) or aliphatic chains (e.g., hydroxy-dimethylethoxy in ).
Physicochemical Properties
- Lipophilicity : The naphthalenylmethyl group increases logP compared to compounds with polar substituents (e.g., hydroxy or nitro groups in ).
- Stability : Boc protection enhances stability against nucleophilic attack, a feature shared across all tert-butyl carbamates ().
Research Findings and Data
Table 2: Key Research Insights
Biological Activity
Carbamic acid, (2-naphthalenylmethyl)-, 1,1-dimethylethyl ester (CAS Number: 371247-56-2) is a compound belonging to the carbamate class, characterized by its unique structural features that include a naphthalene moiety and a tert-butyl group. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 257.33 g/mol. The compound features a carbamate functional group which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds within the carbamate family often exhibit various biological activities. The specific biological activities of this compound can be summarized as follows:
2. Enzyme Inhibition
Carbamate compounds are known to act as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition. This property is relevant for the development of drugs targeting neurological disorders. The interaction studies involving Carbamic acid suggest that it may inhibit specific enzymes involved in neurotransmitter breakdown, thus enhancing synaptic transmission.
Comparative Analysis with Similar Compounds
The following table presents a comparison of this compound with structurally similar compounds:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| Carbamic acid, methyl(2-naphthalenylmethyl)-, 1,1-dimethylethyl ester | 167299-92-5 | C_{16}H_{19}NO_2 | Contains an additional methyl group |
| N-(naphthalen-2-ylmethyl)carbamic acid tert-butyl ester | 371247-56-2 | C_{15}H_{17}NO_2 | Similar structure but different substituents |
| N-(phenylmethyl)carbamic acid tert-butyl ester | 371247-56-3 | C_{15}H_{17}NO_2 | Variation in aromatic substituents |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of carbamate derivatives. For instance:
- Study on Antimicrobial Efficacy : A study demonstrated that certain carbamate derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell membrane integrity.
- Enzyme Inhibition Research : Another research effort highlighted the potential of carbamate derivatives as acetylcholinesterase inhibitors. These findings suggest that Carbamic acid could be explored for therapeutic applications in treating Alzheimer's disease due to its ability to increase acetylcholine levels in synaptic clefts .
Q & A
Basic: What are the standard synthetic routes for synthesizing Carbamic acid, (2-naphthalenylmethyl)-, 1,1-dimethylethyl ester?
Methodological Answer:
The compound can be synthesized via carbamate formation using tert-butyl carbonate (Boc anhydride) and the corresponding amine precursor. A typical procedure involves:
Reacting 2-naphthalenylmethylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere.
Adding a base (e.g., triethylamine or DMAP) to catalyze the reaction.
Purifying the product via column chromatography or recrystallization.
Key Considerations:
- Reaction temperature (0–25°C) to avoid Boc group cleavage.
- Solvent choice impacts reaction rate and purity .
Example Protocol:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amine activation | Boc₂O, THF, 0°C | 75–85% | |
| Workup | Column chromatography (hexane:EtOAc) | >90% purity |
Basic: How is the structure of this compound confirmed?
Methodological Answer:
Structural confirmation relies on:
NMR Spectroscopy :
- ¹H NMR : Look for tert-butyl singlet at δ 1.2–1.4 ppm and naphthalene aromatic protons at δ 7.3–8.2 ppm .
- ¹³C NMR : Carbamate carbonyl signal at ~155 ppm .
Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 283.3 g/mol for C₁₇H₂₁NO₂) .
IR Spectroscopy : N-H stretch (if free amine impurity exists) and C=O stretch at ~1700 cm⁻¹ .
Advanced: How can enantioselective synthesis be achieved for this carbamate?
Methodological Answer:
Enantioselectivity is achieved via:
Chemical Reduction :
- Use sodium borohydride in a solvent mixture (e.g., CH₂Cl₂:MeOH) at –15°C to 0°C for asymmetric reduction of ketone intermediates .
- Yields >78% with >99% chiral purity.
Enzymatic Catalysis :
- Rhodococcus strains (e.g., R. erythropolis SC 13845) catalyze stereoselective hydroxylation or epoxidation with >99% ee .
Comparison of Methods:
| Method | Conditions | Yield | ee | Limitations |
|---|---|---|---|---|
| Chemical | NaBH₄, CH₂Cl₂/MeOH, –15°C | 78% | >99% | Requires low temps |
| Enzymatic | Rhodococcus sp., pH 7, 25°C | 99.4% | >99% | Substrate specificity |
Advanced: What are the challenges in maintaining the stability of this compound during storage?
Methodological Answer:
Key stability challenges include:
- Hydrolysis : The carbamate group is prone to hydrolysis in acidic/basic conditions. Store under anhydrous conditions (desiccator, 4°C).
- Light Sensitivity : Naphthalene derivatives may degrade under UV light; use amber vials.
- Moisture : Water induces decomposition; use molecular sieves in storage .
Advanced: How does the 2-naphthalenylmethyl group influence reactivity compared to other carbamates?
Methodological Answer:
The bulky 2-naphthalenylmethyl group:
-
Steric Hindrance : Slows nucleophilic substitution but stabilizes intermediates.
-
Electronic Effects : Enhances π-π stacking in biological systems, improving target binding .
-
Comparative Reactivity :
Substituent Reaction Rate (vs. Benzyl) Biological Activity 2-Naphthalenylmethyl 0.6× Higher binding affinity Phenylmethyl 1× Moderate activity
Basic: What are the common applications in medicinal chemistry research?
Methodological Answer:
- Targeted Protein Degradation : Serves as a warhead in PROTACs due to carbamate’s reversible binding .
- Enzyme Inhibition : Acts as a transition-state analog for serine hydrolases .
- Prodrug Development : Tert-butyl ester enhances solubility for in vivo studies .
Advanced: How to resolve contradictions in catalytic efficiency across enzyme systems?
Methodological Answer:
Discrepancies in enzymatic activity (e.g., Rhodococcus sp. MB 5655 vs. KY1 ) arise from:
Substrate Specificity : Modify the naphthalene moiety to match enzyme active sites.
Reaction Optimization : Adjust pH (6.5–7.5) and cofactor (NADH/NADPH) concentrations.
Kinetic Analysis : Use Michaelis-Menten plots to compare and .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hood to avoid inhalation.
- First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention .
Advanced: What analytical methods determine enantiomeric purity?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IC or OD-H with hexane:isopropanol mobile phase.
- Polarimetry : Measure optical rotation () and compare to literature values .
Advanced: How does the tert-butyl ester group impact pharmacokinetics?
Methodological Answer:
The tert-butyl group:
- Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability.
- Metabolic Stability : Resists esterase cleavage, prolonging half-life.
- Solubility : Reduces aqueous solubility but improves formulation in lipid-based carriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
